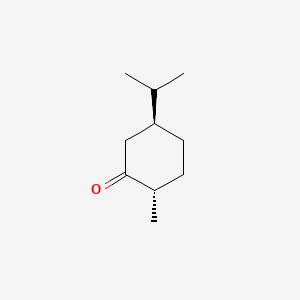

(-)-Carvomenthone

Description

Structure

3D Structure

Properties

CAS No. |

13163-73-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 |

InChI Key |

GCRTVIUGJCJVDD-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](CC1=O)C(C)C |

Canonical SMILES |

CC1CCC(CC1=O)C(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Carvomenthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carvomenthone, a saturated monoterpene ketone, is a compound of significant interest in the fields of organic synthesis, flavor and fragrance chemistry, and potentially in pharmaceutical research. As a derivative of the naturally abundant (-)-carvone, understanding its distinct physical and chemical properties is crucial for its application and for the development of novel synthetic pathways and potential therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and an exploration of its chemical behavior and safety profile.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below, providing a quantitative basis for its handling and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [2][3] |

| Molecular Weight | 154.25 g/mol | [2][3] |

| Boiling Point | 218-219 °C | [2] |

| Melting Point | 175 °C | [2] |

| Density | 0.9078 g/cm³ at 15 °C | [2] |

| Refractive Index | 1.451-1.457 | [1] |

| Water Solubility | 257.3 mg/L at 25 °C (estimated) | [4] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

1. Boiling Point Determination (Capillary Method):

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

The capillary tube is inverted and placed into the test tube with the liquid.

-

The apparatus is heated gently.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

2. Density Determination (Pycnometer Method):

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

The pycnometer is cleaned, dried, and weighed empty.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

-

3. Refractive Index Determination (Abbé Refractometer):

-

Apparatus: An Abbé refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read from the scale. Temperature control is crucial for accurate measurements.

-

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the presence of the ketone functional group and the stereochemistry of the substituted cyclohexane (B81311) ring.

Synthesis

This compound is most commonly synthesized via the catalytic hydrogenation of (-)-carvone. This reaction involves the reduction of both the endocyclic and exocyclic carbon-carbon double bonds of carvone.

References

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (-)-Carvomenthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (-)-Carvomenthone, a valuable chiral building block in organic synthesis. The primary route to this compound involves the diastereoselective catalytic hydrogenation of the readily available natural product, (R)-(-)-carvone. This document outlines the key transformations, provides a representative experimental protocol, and presents the underlying stereochemical considerations.

Synthetic Strategy: From (R)-(-)-Carvone to this compound

The most direct and industrially viable pathway to enantiomerically pure this compound, also known as (1S,4S)-p-menthan-2-one, is the stereoselective reduction of the endocyclic carbon-carbon double bond of (R)-(-)-carvone. This transformation is typically achieved through catalytic hydrogenation. The key challenge in this synthesis is to control the diastereoselectivity of the hydrogenation to favor the formation of the desired cis-isomer (carvomenthone) over the trans-isomer (isocarvomenthone).

The stereochemistry of the final product is determined by the direction of hydrogen addition to the double bond of (R)-(-)-carvone. The hydrogenation occurs via syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst. The facial selectivity of this addition is influenced by the steric hindrance posed by the existing stereocenters in the starting material.

Logical Relationship of Key Transformations

Caption: Logical flow from (R)-(-)-carvone to the desired this compound and its diastereomer.

Experimental Protocol: Catalytic Hydrogenation of (R)-(-)-Carvone

This section provides a representative experimental protocol for the synthesis of this compound. The specific conditions, such as catalyst choice, solvent, pressure, and temperature, can be optimized to maximize the yield and diastereoselectivity.

Materials:

-

(R)-(-)-Carvone (>98% purity)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware

-

Celite® or other filter aid

Procedure:

-

Reaction Setup: In a suitable high-pressure reactor vessel, a solution of (R)-(-)-carvone (10.0 g, 66.6 mmol) in anhydrous ethanol (100 mL) is prepared.

-

Catalyst Addition: To this solution, 10% palladium on carbon (1.0 g, 10 wt%) is carefully added under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The vessel is then pressurized with hydrogen to 50 psi (approximately 3.4 atm).

-

Reaction: The reaction mixture is stirred vigorously at room temperature (25°C) for 24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess hydrogen is carefully vented, and the reactor is purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol.

-

Purification: The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude oil, containing a mixture of carvomenthone and isocarvomenthone, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the pure this compound.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data

The yield and diastereomeric ratio of the hydrogenation of (R)-(-)-carvone are highly dependent on the specific reaction conditions. The following table summarizes representative data for this transformation.

| Parameter | Value | Notes |

| Starting Material | (R)-(-)-Carvone | Enantiomeric purity of the starting material directly impacts the enantiomeric purity of the product. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Other catalysts such as Rhodium on alumina (B75360) (Rh/Al₂O₃) can also be used and may offer different diastereoselectivity. |

| Solvent | Ethanol | Aprotic solvents like ethyl acetate (B1210297) or hexane (B92381) can also be employed. |

| Hydrogen Pressure | 50 psi | Higher pressures may increase the reaction rate but can also affect selectivity. |

| Temperature | 25°C (Room Temperature) | The reaction is typically exothermic. |

| Reaction Time | 24 hours | Reaction progress should be monitored to determine the optimal time. |

| Typical Yield | 85-95% (crude) | The yield of the purified product will be lower depending on the efficiency of the purification method. |

| Diastereomeric Ratio | ~3:1 to 9:1 (Carvomenthone:Isocarvomenthone) | The ratio is influenced by the catalyst and reaction conditions. Separation of diastereomers is necessary to obtain pure this compound. |

| Enantiomeric Purity | >98% e.e. | Assuming the starting material is of high enantiomeric purity, the stereocenter at C4 is retained, and the newly formed stereocenter at C1 is controlled by the existing chirality. |

Conclusion

The synthesis of enantiomerically pure this compound is a well-established process that relies on the diastereoselective catalytic hydrogenation of (R)-(-)-carvone. While the reaction is generally high-yielding, achieving high diastereoselectivity for the desired cis-isomer remains a key optimization parameter. Careful selection of the catalyst, solvent, and reaction conditions is crucial for maximizing the formation of this compound. Subsequent purification is necessary to isolate the enantiomerically and diastereomerically pure final product. This technical guide provides a solid foundation for researchers and professionals in the field to successfully synthesize this important chiral intermediate.

The Quest for (-)-Carvomenthone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carvomenthone, a saturated monoterpene ketone, is a compound of increasing interest in the pharmaceutical and flavor industries. Its stereochemistry plays a crucial role in its biological activity and sensory properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on plants from the Mentha genus, and details the methodologies for its isolation and purification. This document synthesizes available scientific literature to offer a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is found in the essential oils of various plants, primarily within the Lamiaceae family. The most significant natural sources are species of the Mentha genus, commonly known as mints. While present in smaller quantities compared to its precursor, (-)-carvone (B1668593), certain chemotypes of these plants can be viable sources for its extraction.

Mentha spicata (Spearmint)

Spearmint is a well-known source of (-)-carvone, which can constitute up to 70% of its essential oil. The presence and concentration of this compound in Mentha spicata essential oil are highly dependent on the plant's chemotype, geographical origin, and harvesting time. While not always a major component, it is a consistently reported constituent. The significant variation in the chemical composition of M. spicata essential oil across different studies underscores the importance of selecting the appropriate chemotype for targeted isolation of this compound.[1][2]

Mentha longifolia (Horse Mint)

Mentha longifolia is another key species known to produce essential oils rich in monoterpenes. Various studies have analyzed the composition of its essential oil, revealing a wide range of chemical profiles. Depending on the specific chemotype and environmental conditions, M. longifolia can contain significant amounts of pulegone, piperitone, piperitenone (B1678436) oxide, and carvone (B1668592).[3] Although less documented than in M. spicata, this compound is also a constituent of some M. longifolia chemotypes.

Quantitative Data on Essential Oil Composition

The following tables summarize the quantitative data on the chemical composition of essential oils from Mentha spicata and Mentha longifolia, highlighting the variability of key components, including carvone, which is the direct precursor to carvomenthone. Direct quantitative data for this compound is often not specified or is present in minor quantities, hence the focus on its precursor.

Table 1: Chemical Composition of Mentha spicata Essential Oil (Selected Studies)

| Plant Origin | Carvone (%) | Limonene (B3431351) (%) | Dihydrocarvone (%) | Other Major Components (%) | Reference |

| Morocco | 62.7 - 75.5 | 10.5 - 17.9 | 0.39 - 3.62 (cis) | trans-Carveol (0 - 5.22) | [2] |

| India | 49.62 - 76.65 | 9.57 - 22.31 | - | 1,8-cineole (1.32 - 2.62), trans-carveol (0.3 - 1.52) | [4] |

| Argentina | 60.72 - 68.09 | 14.23 - 16.41 | 1.82 - 2.31 (cis) | 1,8-cineole (1.69 - 2.73), β-bourbonene (2.44 - 3.17) | |

| Multiple (Review) | 22.4 - 82.2 | - | - | Menthone, Pulegone, Linalool in different chemotypes | [1] |

Table 2: Chemical Composition of Mentha longifolia Essential Oil (Selected Studies)

| Plant Origin | Pulegone (%) | Piperitone (%) | Piperitenone Oxide (%) | Carvone (%) | Menthone (%) | Reference |

| Saudi Arabia (various) | 11.92 - 62.54 | - | - | - | 7.84 - 34.13 | |

| South-West Iran | 3.61 - 49.43 | - | 7.41 - 59.67 | - | - | [3] |

| Sudan | - | - | - | 67.3 | 2.9 |

Biosynthesis of this compound

The biosynthesis of this compound in Mentha species is understood to occur via the reduction of (-)-carvone. The pathway originates from the cyclization of geranyl pyrophosphate (GPP) to form (-)-limonene.

The initial steps leading to (-)-carvone are well-documented.[5][6][7][8] The final step, the reduction of the endocyclic double bond of (-)-carvone to yield this compound, is catalyzed by an ene reductase. While the specific enzymes responsible for this conversion in Mentha species have not been fully characterized, biocatalytic reductions of carvone using enzymes from other organisms have been demonstrated.[9][10][11]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process, beginning with the extraction of the essential oil, followed by purification to isolate the target compound.

Extraction of Essential Oil

The primary methods for extracting essential oils from Mentha species are hydrodistillation and steam distillation.[12][13][14]

Experimental Protocol: Hydrodistillation of Mentha sp.

-

Plant Material Preparation: Fresh or dried aerial parts (leaves and stems) of the selected Mentha species are used. The material should be coarsely chopped to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled. 500g of the prepared plant material is placed in a 2L round-bottom flask and filled with distilled water until the plant material is fully submerged.

-

Distillation: The flask is heated using a heating mantle to bring the water to a boil. The distillation is carried out for 3-4 hours. The steam, carrying the volatile essential oil components, rises, condenses in the condenser, and is collected in the graduated collection tube of the Clevenger apparatus.

-

Oil Separation: As the condensate cools, the essential oil, being less dense than water, separates and forms a layer on top of the hydrosol.

-

Collection and Drying: The collected essential oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate (B86663) is added to the oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at 4°C until further processing.

Purification by Vacuum Fractional Distillation

Due to the close boiling points of the components in essential oils, fractional distillation under reduced pressure (vacuum distillation) is necessary for effective separation.[15][16][17][18][19] This technique lowers the boiling points of the compounds, preventing thermal degradation of sensitive molecules.

Experimental Protocol: Vacuum Fractional Distillation of Mentha Essential Oil

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask (or a "cow" type adapter for collecting multiple fractions), and a vacuum pump with a pressure gauge. All glass joints must be properly sealed.

-

Charging the Flask: The crude essential oil is placed in the distillation flask, not exceeding two-thirds of its volume. Boiling chips or a magnetic stir bar are added to ensure smooth boiling.

-

Distillation Procedure:

-

The system is slowly evacuated to the desired pressure (e.g., 10-20 mmHg).

-

The distillation flask is gently heated.

-

Fractions are collected based on the boiling point at the given pressure. The initial fractions will contain lower-boiling components like limonene.

-

As the temperature rises, the fraction containing (-)-carvone will distill.

-

This compound, having a slightly higher boiling point than carvone, will be present in the later fractions or in the distillation residue, depending on the efficiency of the column and the initial concentration.

-

-

Fraction Analysis: Each collected fraction should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction enriched with this compound.

-

Further Purification: Fractions containing this compound may require further purification, such as preparative gas chromatography or column chromatography, to achieve high purity.

Table 3: Physicochemical Properties of Key Monoterpenes in Mentha Essential Oil

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |

| (-)-Limonene | C10H16 | 136.24 | 176 |

| (-)-Carvone | C10H14O | 150.22 | 230-231 |

| This compound | C10H18O | 154.25 | ~220 |

Note: The boiling point of this compound is an approximation as it can vary based on isomeric form and purity.

Conclusion

The primary natural sources for this compound are essential oils from specific chemotypes of Mentha spicata and Mentha longifolia, where it is typically found as a minor component alongside its precursor, (-)-carvone. The isolation of this compound requires efficient extraction of the essential oil, commonly through hydrodistillation, followed by meticulous purification using vacuum fractional distillation. The biosynthetic pathway involves the reduction of (-)-carvone, a process for which the specific plant enzymes are yet to be fully elucidated. This guide provides a foundational understanding and practical protocols for researchers and professionals aiming to explore the potential of this compound from natural sources. Further research into the selection of high-yield chemotypes and optimization of isolation protocols will be crucial for the commercial viability of this compound.

References

- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. techagro.org [techagro.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. phcogres.com [phcogres.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

Spectroscopic Analysis of (-)-Carvomenthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-Carvomenthone, a naturally occurring monoterpenoid. Due to the limited availability of specific experimental data for the (-)-enantiomer in publicly accessible literature, this guide presents available data for carvomenthone (racemate or unspecified stereochemistry) and provides context through general spectroscopic principles and data for related compounds. The methodologies for obtaining such data are also detailed to aid in experimental design and data interpretation.

Data Presentation

The following tables summarize the available and expected spectroscopic data for Carvomenthone. It is crucial to note that specific, experimentally determined high-resolution NMR and IR data for the isolated this compound enantiomer are not readily found in publicly available databases. The data presented is a combination of information available for the racemate or is inferred from the known structure and spectroscopic data of similar monoterpenoids.

Table 1: Mass Spectrometry (MS) Data for Carvomenthone

Data sourced from NIST Mass Spectrometry Data Center for Carvomenthone (racemic or unspecified stereoisomer).

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Putative Fragment |

| 154 | Low | [M]+ (Molecular Ion) |

| 111 | High | [M - C3H7]+ |

| 97 | Moderate | [M - C4H7O]+ |

| 83 | Moderate | [M - C5H9O]+ |

| 69 | High | [C5H9]+ |

| 55 | High | [C4H7]+ |

| 41 | High | [C3H5]+ |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (C7) | 0.9 - 1.1 | Doublet | Methyl group adjacent to a chiral center. |

| CH(CH₃)₂ (C8, C9, C10) | 0.8 - 1.0 | Doublets | Diastereotopic methyls of the isopropyl group. |

| CH₂ | 1.2 - 2.5 | Multiplets | Methylene protons of the cyclohexane (B81311) ring. |

| CH | 1.5 - 2.8 | Multiplets | Methine protons of the cyclohexane ring. |

| CH-C=O | 2.0 - 2.5 | Multiplet | Proton alpha to the carbonyl group. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 205 - 220 |

| CH (C1) | 40 - 55 |

| CH₂ (C3) | 30 - 45 |

| CH (C4) | 25 - 40 |

| CH₂ (C5) | 20 - 35 |

| CH₂ (C6) | 30 - 45 |

| CH₃ (C7) | 15 - 25 |

| CH (C8) | 25 - 35 |

| CH₃ (C9, C10) | 15 - 25 |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960 - 2850 | C-H stretch | Alkanes (CH₃, CH₂, CH) |

| 1715 - 1700 | C=O stretch | Saturated ketone |

| 1465 | C-H bend | CH₂ (scissoring) |

| 1385 & 1370 | C-H bend | gem-dimethyl (isopropyl group) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining spectroscopic data for monoterpenoids like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter; filter if necessary.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width is used compared to ¹H NMR.

-

A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to prepare a neat film.

-

Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment is recorded first.

-

The sample (sandwiched salt plates) is then placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation:

-

Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

The GC is equipped with a capillary column suitable for the separation of monoterpenoids (e.g., a nonpolar HP-5MS or equivalent).

-

-

Sample Preparation and Injection:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

-

GC Conditions:

-

The carrier gas is typically helium at a constant flow rate (e.g., 1 mL/min).

-

A temperature program is used to separate the components of the sample. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3-10°C/min.

-

-

MS Conditions:

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range of approximately 40-400 m/z.

-

The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the molecule's structure.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

(-)-Carvomenthone: A Technical Guide for Researchers

An In-depth Technical Guide on (-)-Carvomenthone (CAS Number: 13163-73-0)

This technical guide provides a comprehensive overview of this compound, a monoterpene ketone of interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization. Furthermore, it explores the biological context of related monoterpenes, offering insights into potential mechanisms of action.

Core Data: CAS Number and Molecular Structure

This compound, a naturally occurring chiral monoterpene, is a saturated derivative of carvone. It is valued in the flavor and fragrance industries and is a subject of research for its potential biological activities.

Molecular Identity:

-

Compound Name: this compound

-

CAS Number: 13163-73-0[1]

-

IUPAC Name: (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-one

-

Synonyms: (1S,4S)-(-)-p-Menthan-2-one, L-Carvomenthone

Molecular Structure:

The molecular structure of this compound consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an isopropyl group at the 5-position. The stereochemistry at these two chiral centers is (2S, 5S).

-

Molecular Formula: C₁₀H₁₈O[1]

-

Molecular Weight: 154.25 g/mol [2]

-

SMILES: CC(C)[C@H]1CC--INVALID-LINK--C(=O)C1

Physicochemical Properties

The following table summarizes the known physicochemical properties of carvomenthone. It is important to note that some data may refer to isomeric mixtures of carvomenthone (CAS Number: 499-70-7) due to limited availability of data for the specific (-)-enantiomer.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 218-219 °C | [3][4] |

| Density | 0.904 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.443 | [3] |

| Vapor Pressure | 0.116 mmHg at 25 °C | [3] |

| Flash Point | 73 °C | [3] |

| Water Solubility | 257.3 mg/L at 25 °C (estimated) | [1] |

| XLogP3 | 2.7 | [2] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of R-(-)-Carvone

A common synthetic route to carvomenthone is the catalytic hydrogenation of carvone. To obtain the (-)-enantiomer of carvomenthone, the corresponding enantiomer of carvone, R-(-)-carvone, is used as the starting material.

Reaction Scheme:

Caption: Catalytic hydrogenation of R-(-)-Carvone to yield this compound.

Materials:

-

R-(-)-Carvone

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation flask, dissolve R-(-)-Carvone in anhydrous ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas. Repeat this process three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of volatile compounds like this compound, allowing for both qualitative identification and quantitative analysis.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Typical GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 70 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

-

The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented, research on its parent compound, carvone, and other related monoterpenes provides a basis for potential areas of investigation. Carvone has been reported to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antinociceptive effects.[5][6][7][8]

Given the structural similarity, it is plausible that this compound may share some of these biological activities. For instance, the anti-inflammatory effects of many monoterpenes are attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.

Illustrative Signaling Pathway: Modulation of the NF-κB Pathway

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, and a potential target for monoterpenes.

References

- 1. This compound, 13163-73-0 [thegoodscentscompany.com]

- 2. Carvomenthone | C10H18O | CID 10997258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Health Benefits and Pharmacological Properties of Carvone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carvone and its pharmacological activities: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Chirality of p-Menthan-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthan-2-ones, a class of monoterpene ketones, possess a significant degree of stereochemical complexity due to the presence of multiple chiral centers. This complexity gives rise to a variety of stereoisomers, each with potentially distinct biological and pharmacological properties, making a thorough understanding of their stereochemistry crucial for applications in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the stereoisomers of p-menthan-2-one. Detailed experimental protocols for key synthetic and analytical methods are presented, alongside quantitative data to facilitate comparison and application in a research setting.

Introduction to the Stereochemistry of p-Menthan-2-ones

The p-menthane (B155814) skeleton, a substituted cyclohexane (B81311) ring, is the structural foundation for a wide array of naturally occurring and synthetic compounds. p-Menthan-2-one, also known as carvomenthone, features two stereocenters at the C1 and C4 positions, leading to the existence of cis and trans diastereomers. Each of these diastereomers, in turn, exists as a pair of enantiomers, resulting in a total of four possible stereoisomers.

The cis and trans nomenclature refers to the relative orientation of the methyl group at C1 and the isopropyl group at C4. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) notation.

The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their interaction with chiral biological molecules such as enzymes and receptors. Consequently, one stereoisomer may exhibit desired therapeutic effects, while another could be inactive or even produce adverse effects. Therefore, the ability to selectively synthesize and isolate specific stereoisomers of p-menthan-2-one is of paramount importance in medicinal chemistry and drug development.

Stereoselective Synthesis of p-Menthan-2-one Stereoisomers

The synthesis of specific p-menthan-2-one stereoisomers often relies on stereoselective reactions, including the reduction of unsaturated precursors like pulegone (B1678340). The choice of reagents and reaction conditions can significantly influence the diastereomeric and enantiomeric outcome of the synthesis.

Diastereoselective Reduction of Pulegone

A common route to p-menthan-2-ones involves the reduction of (+)-pulegone or (-)-pulegone. The stereoselectivity of this reduction is highly dependent on the reducing agent and the catalytic system employed. For instance, the bioconversion of pulegone in Mentha species can lead to varying ratios of menthone (a p-menthan-3-one, structurally isomeric to p-menthan-2-one) and isomenthone, demonstrating the potential for biological systems to achieve high stereoselectivity.[1][2][3]

Experimental Protocol: Diastereoselective Hydrogenation of Pulegone (Representative)

This protocol is a general representation of a catalytic hydrogenation to produce p-menthan-3-ones, which can be adapted for the synthesis of p-menthan-2-one precursors.

-

Materials: (+)-Pulegone, Ethanol (anhydrous), Palladium on carbon (10% Pd/C), Hydrogen gas supply, Reaction flask, Magnetic stirrer, Filtration apparatus.

-

Procedure:

-

In a round-bottom flask, dissolve (+)-pulegone in anhydrous ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product containing a mixture of p-menthanone diastereomers.

-

The diastereomeric ratio can be determined by GC or NMR spectroscopy.[4][5]

-

Separation and Resolution of p-Menthan-2-one Stereoisomers

Given that stereoselective syntheses may not always yield a single stereoisomer, effective separation techniques are crucial for isolating the desired compound. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful tool for separating both diastereomers and enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the resolution of a wide range of chiral compounds, including ketones.[6][7]

Experimental Protocol: Chiral HPLC Separation of p-Menthan-2-one Enantiomers (General)

-

Instrumentation: HPLC system with a UV detector, Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized for the specific isomers.

-

Procedure:

-

Prepare a dilute solution of the p-menthan-2-one stereoisomeric mixture in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

-

Chiral Gas Chromatography (GC)

For volatile compounds like p-menthan-2-ones, chiral GC is a highly effective separation technique. Cyclodextrin-based chiral capillary columns are frequently employed for the enantioselective analysis of terpenes and related compounds.[8]

Experimental Protocol: Chiral GC Analysis of p-Menthan-2-one Enantiomers (General)

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), Cyclodextrin-based chiral capillary column (e.g., beta-DEX or gamma-DEX).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.

-

Procedure:

-

Prepare a dilute solution of the p-menthan-2-one mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume of the sample into the GC.

-

The enantiomers will be separated based on their differential interaction with the chiral stationary phase as they travel through the column.

-

The separated enantiomers are detected by the FID or MS.

-

The enantiomeric ratio can be determined by integrating the peak areas.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of p-menthan-2-one isomers. 1H and 13C NMR spectra provide detailed information about the connectivity and the chemical environment of each atom in the molecule.

NMR Spectroscopy for Diastereomer Differentiation

Diastereomers, having different physical properties, will exhibit distinct NMR spectra. Key diagnostic signals in the 1H NMR spectrum, such as the chemical shifts and coupling constants of the protons on and adjacent to the chiral centers, can be used to differentiate between cis and trans isomers. For instance, the coupling constants between vicinal protons on the cyclohexane ring are dependent on the dihedral angle, which differs between diastereomers.[4][5] 2D NMR techniques like COSY and NOESY can provide further confirmation of the relative stereochemistry.

Quantitative Data

The following table summarizes representative quantitative data for p-menthane derivatives. It is important to note that specific values for p-menthan-2-one stereoisomers can vary depending on the experimental conditions.

| Parameter | Method | Typical Values/Observations |

| Diastereomeric Ratio | GC, NMR | Highly dependent on the synthetic route; for example, reductions of pulegone can yield varying ratios of cis and trans isomers.[3][4][9] |

| Enantiomeric Excess (ee) | Chiral HPLC, Chiral GC | Can be determined after chiral separation; values approaching >99% ee are achievable with optimized methods. |

| Optical Rotation [α]D | Polarimetry | The sign and magnitude of the optical rotation are specific to each enantiomer and are used to characterize their purity.[10] |

Logical and Experimental Workflows

The synthesis and analysis of p-menthan-2-one stereoisomers follow a logical progression, as depicted in the diagrams below.

References

- 1. dzubris.clasit.org [dzubris.clasit.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 8. gcms.cz [gcms.cz]

- 9. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OpticalRotationCalculations [ursula.chem.yale.edu]

An In-depth Technical Guide on the Biosynthesis Pathway of (-)-Carvomenthone in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

(-)-Carvomenthone, a p-menthane (B155814) monoterpenoid, is a minor constituent of the essential oils of various Mentha species. While not as abundant as its isomers, menthone and isomenthone (B49636), its biosynthetic origin is of significant interest for understanding the metabolic network of medicinally and economically important plants. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, placing it within the well-characterized menthol (B31143) biosynthesis pathway in peppermint (Mentha x piperita). This document details the enzymatic steps from the universal precursor, geranyl diphosphate (B83284), to the formation of key intermediates. Although a specific enzyme for the direct synthesis of this compound has not been identified, this guide proposes its formation through the action of known reductases with broad substrate specificity. Quantitative data for key enzymes in the pathway are summarized, and detailed experimental protocols for enzyme characterization and product analysis are provided to facilitate further research.

Introduction

The biosynthesis of monoterpenes in plants, particularly in the genus Mentha, is a subject of extensive research due to the commercial importance of their essential oils in the flavor, fragrance, and pharmaceutical industries. The primary components of peppermint oil are menthol and its precursors, including menthone and isomenthone. This compound (systematic name: (1S,4S)-5-isopropyl-2-methylcyclohexan-1-one) is a stereoisomer of menthone and is typically found in smaller quantities. Understanding its biosynthetic route is crucial for a complete picture of monoterpenoid metabolism and for potential metabolic engineering efforts to produce specific isomers.

This guide will delineate the established biosynthetic pathway leading to the menthone isomers and propose a scientifically plausible route for the formation of this compound.

The Core Biosynthetic Pathway to Menthone Isomers

The biosynthesis of this compound is intricately linked to the main pathway for menthol production in peppermint. This pathway begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP).

From Geranyl Diphosphate to (+)-Pulegone

The initial steps of the pathway leading to the key intermediate, (+)-pulegone, are well-defined and involve a series of enzymatic transformations primarily occurring in the secretory cells of the glandular trichomes of Mentha leaves.

The key enzymatic steps are:

-

(-)-Limonene (B1674923) synthase: Cyclization of geranyl diphosphate to (-)-limonene.

-

(-)-Limonene-3-hydroxylase: Hydroxylation of (-)-limonene to yield (-)-trans-isopiperitenol (B1216475).

-

(-)-trans-Isopiperitenol dehydrogenase: Oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589).

-

(-)-Isopiperitenone reductase: Reduction of (-)-isopiperitenone to (+)-cis-isopulegone.

-

(+)-cis-Isopulegone isomerase: Isomerization of (+)-cis-isopulegone to (+)-pulegone.

The Branch Point: Reduction of (+)-Pulegone

(+)-Pulegone serves as a critical branch-point intermediate. The key enzyme acting on (+)-pulegone in the context of menthone biosynthesis is (+)-pulegone reductase . This NADPH-dependent enzyme catalyzes the reduction of the exocyclic double bond of (+)-pulegone to produce a mixture of (-)-menthone (B42992) and (+)-isomenthone[1][2].

Proposed Biosynthetic Pathway of this compound

A dedicated "this compound synthase" has not been identified in plants. Therefore, the formation of this compound is likely a result of the activity of other less specific reductases on a suitable precursor. Given the structural similarity, (-)-menthone or (+)-isomenthone are the most probable direct precursors.

It is hypothesized that a non-specific menthone reductase or a similar oxidoreductase present in the plant cells could catalyze the isomerization of (-)-menthone or the reduction of an unsaturated precursor to yield this compound. The stereochemistry at C1 and C4 of this compound (1S, 4S) differs from that of (-)-menthone (1R, 4S) and (+)-isomenthone (1R, 4R). This suggests that an epimerization at the C1 position of (-)-menthone could lead to the formation of this compound. Alternatively, a reductase with a different stereospecificity acting on an earlier precursor could also be responsible.

The proposed pathway is visualized in the following diagram.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of menthone isomers, the likely precursors to this compound.

Table 1: Kinetic Parameters of (+)-Pulegone Reductase from Mentha piperita

| Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| (+)-Pulegone | 2.3 | 1.8 | 5.0 | [3] |

| NADPH | 6.9 | - | - | [3] |

Table 2: Product Distribution of Recombinant Menthone Reductases from Mentha piperita

| Enzyme | Substrate | Product(s) | Product Ratio (%) | Reference |

| (-)-Menthone:(-)-Menthol Reductase (MMR) | (-)-Menthone | (-)-Menthol, (+)-Neomenthol | 95 : 5 | [4][5] |

| (+)-Isomenthone | (+)-Neoisomenthol, (+)-Isomenthol | 87 : 13 | [4][5] | |

| (-)-Menthone:(+)-Neomenthol Reductase (MNR) | (-)-Menthone | (+)-Neomenthol, (-)-Menthol | 94 : 6 | [4][5] |

| (+)-Isomenthone | (+)-Isomenthol, (+)-Neoisomenthol | 86 : 14 | [4][5] |

Experimental Protocols

Expression and Purification of Recombinant (+)-Pulegone Reductase

This protocol describes the heterologous expression of (+)-pulegone reductase in Escherichia coli for subsequent characterization.

Workflow Diagram:

Methodology:

-

Gene Cloning: The coding sequence of (+)-pulegone reductase from Mentha piperita is amplified by RT-PCR from mRNA isolated from young peppermint leaves. The amplified gene is then cloned into an expression vector, such as pET-28a(+), which allows for the production of a His-tagged fusion protein.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for (+)-Pulegone Reductase

This assay is used to determine the activity and kinetic parameters of the purified (+)-pulegone reductase.

-

Reaction Mixture: The standard assay mixture (total volume of 400 µL) contains 50 mM KH2PO4 buffer (pH 7.5), 10% sorbitol, 1 mM DTT, 10 mM NADPH, and 20 µM (+)-pulegone.

-

Reaction Initiation: The reaction is initiated by the addition of the purified enzyme (e.g., 30 µM).

-

Incubation: The reaction is carried out at 31°C for 1 hour with gentle stirring.

-

Product Extraction: The reaction is stopped by the addition of an equal volume of n-hexane, followed by vigorous vortexing. The mixture is then centrifuged to separate the phases.

-

Analysis: The organic (n-hexane) phase containing the products ((-)-menthone and (+)-isomenthone) is collected and analyzed by gas chromatography-mass spectrometry (GC-MS).

GC-MS Analysis of Monoterpene Composition

This protocol outlines the general procedure for the analysis of monoterpene components, including this compound, from plant essential oils or enzyme assay extracts.

Methodology: [6]

-

Sample Preparation: Essential oils are typically diluted in a suitable solvent like hexane (B92381) or ethanol. For enzyme assays, the organic extract is concentrated under a stream of nitrogen if necessary.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms) is employed.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-60°C held for 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 240-280°C, which is then held for 5-10 minutes.

-

Injection Mode: Split or splitless, depending on the concentration of the analytes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of this compound in plants is not yet fully elucidated and appears to be a minor branch of the well-established menthol pathway in Mentha species. Its formation is likely the result of the promiscuous activity of reductases that primarily act on other p-menthane monoterpenes. This guide has provided a comprehensive overview of the core pathway leading to the likely precursors of this compound, along with quantitative data and detailed experimental protocols that will be invaluable for researchers aiming to further investigate this and other related monoterpenoid biosynthetic pathways. Future research, including the screening of various reductase enzymes for their activity on menthone and isomenthone isomers, will be necessary to definitively identify the enzyme(s) responsible for this compound formation. Such knowledge will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of specific, high-value monoterpenoid isomers.

References

- 1. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aensiweb.com [aensiweb.com]

In-Depth Technical Guide: Toxicological Data and Safety Profile of (-)-Carvomenthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carvomenthone, a monoterpene ketone, is utilized as a flavoring agent and fragrance ingredient. This technical guide provides a comprehensive overview of its toxicological data and safety profile, drawing from available literature and regulatory assessments. While specific toxicological studies on this compound are limited, a safety evaluation has been established through data on the compound itself and through read-across approaches with structurally similar molecules. This guide summarizes key toxicological endpoints, including acute, sub-chronic, and reproductive toxicity, as well as genotoxicity and skin sensitization. Detailed experimental protocols, where available, are provided, and logical relationships in safety assessment are visualized.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (1S,4S)-(-)-p-Menthan-2-one |

| Synonyms | This compound, (1S,4S)-2-Methyl-5-(1-methylethyl)cyclohexanone |

| CAS Number | 13163-73-0 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

Toxicological Data Summary

The toxicological profile of this compound has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment, which relies in part on data from structurally related compounds (read-across) due to the limited specific data on this compound itself[3].

Acute Toxicity

This compound is classified as "Harmful if swallowed" (Acute Toxicity Category 4) according to the Globally Harmonised System (GHS), based on notifications to the European Chemicals Agency (ECHA) by a majority of companies[1].

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Guinea pig | Oral | 766 mg/kg | Not specified |

| LD₅₀ | Rat | Oral | 1,640 mg/kg | Not specified |

| LD₅₀ | Mouse | Intravenous | 56 mg/kg | Not specified |

Repeated Dose Toxicity

| Endpoint | Value | Reference |

| NOAEL | 6.67 mg/kg/day | Not specified |

Genotoxicity

| Assay | Result | Methodology |

| Ames Test | Negative (by read-across) | OECD 471 (inferred) |

| In vitro Micronucleus Test | Negative (by read-across) | OECD 487 (inferred) |

Reproductive and Developmental Toxicity

Similar to genotoxicity, the reproductive toxicity assessment by RIFM relies on a read-across approach. The data from 2-sec-butylcyclohexanone, a structural analogue, was used to evaluate this endpoint[3]. A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) was conducted on 2-sec-butylcyclohexanone[4][5].

| Endpoint | Value | Species | Study Details | Reference |

| NOAEL (Reproductive/Developmental) | 226 mg/kg/day (females) | Rat (Wistar Han) | OECD 422, dietary administration | [4][5] |

Skin Sensitization

| Endpoint | Value | Methodology | Reference |

| No Expected Sensitization Induction Level (NESIL) | 10000 µg/cm² | Not specified | Not specified |

Phototoxicity

Based on its UV/Vis absorption spectra, this compound is not expected to be phototoxic or photoallergenic[3].

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not widely available. However, the methodologies for the read-across compounds and the general OECD guidelines provide a framework for how such studies would be conducted.

Reproductive/Developmental Toxicity Screening Test (OECD 422) for 2-sec-butylcyclohexanone

-

Test Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 422.

-

Species: Wistar Han rats.

-

Administration: Dietary, with mean daily intakes of 0, 48, 151, and 377 mg/kg/day for males and 0, 88, 226, and 508 mg/kg/day for females[4][5].

-

Dosing Period: Animals were dosed for 2 weeks prior to mating, during mating, and until euthanasia for males (at least 28 days) and up to 13 days after delivery for females[4].

-

Parameters Evaluated: Systemic toxicity parameters and reproductive toxicity parameters including effects on the estrous cycle, mating performance, fertility, gestation, and offspring viability and growth[4][6].

Experimental workflow for the OECD 422 study.

Metabolism

Specific mammalian metabolism studies for this compound are limited. However, studies on the structurally related compound, carvone (B1668592), provide insights into potential metabolic pathways. In humans, carvone undergoes oxidation of the side chain and reduction of the ketone group to form metabolites such as dihydrocarvonic acid, carvonic acid, and uroterpenolone[7]. It is plausible that this compound follows similar biotransformation routes involving reduction of the ketone and hydroxylation of the alkyl substituents.

Hypothesized metabolic pathway for this compound.

Signaling Pathways and Mechanism of Toxicity

There is currently no specific information available in the public domain regarding the signaling pathways directly affected by this compound that would explain its toxicological effects. The observed acute oral toxicity suggests potential for systemic effects at high doses, but the underlying mechanisms have not been elucidated.

Safety Profile and Conclusion

The safety of this compound for its intended use as a flavoring agent and fragrance ingredient is supported by the available data, including evaluations by JECFA and RIFM.

Logical flow of the safety assessment for this compound.

While a comprehensive toxicological dataset for this compound itself is not available, the use of read-across to structurally similar compounds has allowed for the characterization of its genotoxic and reproductive toxicity potential. The acute toxicity data indicates that it is harmful if swallowed in large quantities. For its use in consumer products, established safe concentration levels by organizations like IFRA should be adhered to. Further research into the specific metabolic pathways and potential mechanisms of toxicity in mammals would provide a more complete understanding of its safety profile.

References

- 1. Carvomenthone | C10H18O | CID 10997258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WHO | JECFA [apps.who.int]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. oecd.org [oecd.org]

- 7. nite.go.jp [nite.go.jp]

Unveiling Carvomenthone: A Historical and Technical Guide for Researchers

A deep dive into the 19th-century discovery and pioneering research of a pivotal monoterpene ketone, providing drug development professionals with a comprehensive understanding of its origins, stereochemistry, and early synthesis.

Introduction

Carvomenthone, a saturated monoterpene ketone known scientifically as p-menthan-2-one, has a rich history deeply intertwined with the foundational explorations of terpene chemistry in the late 19th and early 20th centuries. Initially identified as "tetrahydrocarvone," its discovery was a direct consequence of the intensive investigation of its unsaturated precursor, carvone (B1668592). This technical guide illuminates the historical context of carvomenthone's discovery, detailing the key scientists, seminal experiments, and the evolution of our understanding of its stereochemical complexity.

The Genesis of Carvomenthone: From Carvone to a Saturated Ketone

The story of carvomenthone begins with carvone, a naturally abundant monoterpene found in the essential oils of caraway and spearmint. The elucidation of carvone's structure in 1894 paved the way for systematic studies into its chemical transformations. At the forefront of this research was the Nobel laureate Otto Wallach, a German chemist whose extensive work on terpenes and essential oils laid the groundwork for modern organic chemistry.

Wallach's investigations into the reduction of carvone led to the first synthesis of what is now known as carvomenthone. His early work, published in prominent chemical journals of the era such as Berichte der Deutschen Chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, described the stepwise saturation of the two double bonds in the carvone molecule.

Early Experimental Approaches to Carvomenthone Synthesis

The initial methods for preparing carvomenthone from carvone were not straightforward. Wallach's Nobel lecture provides insight into the challenges faced by early chemists.[1] A direct, complete reduction of carvone to carvomenthone using nascent hydrogen (generated chemically in situ) was not initially successful.

The process, as described by Wallach, involved a two-stage approach:

-

Reduction to Dihydrocarvone (B1202640): The first step was the selective reduction of the conjugated double bond in carvone to yield dihydrocarvone (p-menth-8-en-2-one).

-

Indirect Reduction to Carvomenthone: The second double bond in dihydrocarvone proved resistant to direct chemical reduction. To achieve full saturation, Wallach employed an indirect method. Dihydrocarvone was first rearranged into an isomeric, optically inactive ketone called carvenone. Carvenone could then be readily reduced to yield an optically inactive form of carvomenthone.[1]

It was only later, with the advent of new catalytic methods, that a direct route to optically active carvomenthone was achieved. Wallach himself reported the successful direct reduction of carvone to optically active tetrahydrocarvone using colloidal palladium as a catalyst.[1] This breakthrough represented a significant advancement in synthetic methodology.

The Dawn of Stereochemical Understanding

The existence of multiple stereoisomers of carvomenthone was recognized early on, a consequence of the two chiral centers in its structure. The pioneering work on stereochemistry by scientists like Jacobus Henricus van 't Hoff and Joseph Achille Le Bel provided the theoretical framework for understanding these isomers. The determination of the specific spatial arrangement of the methyl and isopropyl groups on the cyclohexane (B81311) ring became a central focus of subsequent research.

Early investigations into the stereoisomers of carvomenthone relied heavily on physical properties such as boiling point and optical rotation. The separation and characterization of these isomers were challenging tasks with the analytical techniques available at the time.

Quantitative Data from Early Research

The following table summarizes the key physical constants of carvomenthone as reported in early chemical literature. It is important to note that the purity of these early samples and the precision of the measurements may not meet modern standards.

| Property | Reported Value | Notes |

| Molecular Formula | C₁₀H₁₈O | Determined by elemental analysis. |

| Molar Mass | 154.25 g/mol | Calculated from the molecular formula. |

| Boiling Point | Approx. 220-222 °C | Varies slightly depending on the isomeric composition and atmospheric pressure. |

| Optical Rotation | Variable | Dependent on the specific stereoisomer and the enantiomeric purity of the sample. Early research reported both optically active and inactive forms. |

Experimental Protocols from Historical Literature

While detailed, step-by-step protocols in the modern sense are scarce in 19th-century publications, the essential conditions for the early syntheses of carvomenthone can be reconstructed from the scientific reports of Wallach and his contemporaries.

Protocol 1: Indirect Reduction of Carvone to Optically Inactive Carvomenthone (Wallach's Method)

Objective: To synthesize optically inactive carvomenthone from carvone via the carvenone intermediate.

Methodology:

-

Preparation of Dihydrocarvone: Carvone is reduced using a suitable chemical reducing agent (e.g., zinc dust in an acidic medium) to selectively saturate the conjugated double bond, yielding dihydrocarvone.

-

Isomerization to Carvenone: The resulting dihydrocarvone is treated with a strong acid (e.g., sulfuric acid) to induce rearrangement to the thermodynamically more stable, optically inactive isomer, carvenone.

-

Reduction of Carvenone: Carvenone is then subjected to further reduction (e.g., using sodium in ethanol) to saturate the remaining double bond, yielding optically inactive carvomenthone.

-

Purification: The final product is purified by fractional distillation.

Protocol 2: Direct Catalytic Hydrogenation of Carvone to Optically Active Carvomenthone (Wallach's Later Method)

Objective: To directly synthesize optically active carvomenthone from carvone.

Methodology:

-

Catalyst Preparation: A colloidal palladium catalyst is prepared.

-

Hydrogenation: Carvone is dissolved in a suitable solvent and subjected to hydrogenation in the presence of the colloidal palladium catalyst at or near room temperature and atmospheric pressure.

-

Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen.

-

Workup and Purification: Once the theoretical amount of hydrogen has been absorbed, the catalyst is removed by filtration, and the resulting optically active carvomenthone is purified by distillation.

Visualizing the Historical Pathways

The following diagrams illustrate the key synthetic routes and conceptual relationships in the early history of carvomenthone research.

Conclusion

The discovery and initial investigation of carvomenthone were pivotal moments in the history of terpene chemistry. The work of Otto Wallach and his contemporaries not only established the fundamental synthetic pathways to this saturated ketone but also contributed significantly to the burgeoning field of stereochemistry. For modern researchers in drug development, understanding this historical context provides a valuable appreciation for the foundational principles of organic synthesis and the analytical challenges that have been overcome. The journey from the fragrant oils of caraway to the isolation and characterization of carvomenthone's various forms is a testament to the enduring power of chemical inquiry.

References

Olfactory Properties and Odor Profile of (-)-Carvomenthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties and odor profile of (-)-Carvomenthone. It includes qualitative and physicochemical data, detailed experimental methodologies for sensory analysis, and a proposed olfactory signaling pathway.

Introduction to this compound

This compound, a monoterpenoid ketone, is a naturally occurring organic compound found in some essential oils. As a saturated derivative of carvone, it is of interest in the fields of flavor and fragrance chemistry, as well as in the study of structure-odor relationships. Understanding its olfactory characteristics is crucial for its potential applications in various consumer products and for research into the mechanisms of olfaction.

Olfactory Profile

The odor of this compound is primarily characterized by its minty and woody notes. It is often described with nuances of spearmint and a cooling sensation.

Table 1: Qualitative Olfactory and Flavor Descriptors for this compound

| Descriptor Category | Associated Terms |

| Odor | Minty, Woody, Spearmint-like, Cooling, Green, Herbal |

| Flavor | Woody, Herbal, Spearmint-like, Cooling, Green, Minty |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (1S,4S)-(-)-p-Menthan-2-one |

| Synonyms | (-)-Tetrahydrocarvone, (1S,4S)-2-Methyl-5-(1-methylethyl)cyclohexanone |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 218-219 °C |

| Density | 0.904 g/cm³ at 20 °C |

| Flash Point | 73 °C |

| Solubility in Water | 257.3 mg/L at 25 °C (estimated) |

Quantitative Olfactory Data

Odor Threshold

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds in a sample. The following is a representative protocol for the analysis of monoterpenoids like this compound.

Objective: To identify and characterize the odor profile of this compound using GC-O.

Materials and Equipment:

-

Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

-

Fused silica (B1680970) capillary column suitable for monoterpenoid analysis (e.g., DB-5 or equivalent)

-

High-purity helium as carrier gas

-

This compound standard

-

Solvent for dilution (e.g., ethanol)

-

Trained sensory panelists

Procedure:

-

Sample Preparation: Prepare a dilution of the this compound standard in the chosen solvent. The concentration should be optimized to provide a clear olfactory response without overwhelming the panelists.

-

GC Instrument Setup:

-

Column: Install a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Set the helium flow rate to be compatible with both the FID and the olfactometry port.

-

Injector: Set the injector temperature to 250 °C.

-

Oven Temperature Program: A typical program for monoterpenoids would be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/minute.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Effluent Splitting: The column effluent is split between the FID and the olfactometry port, often at a 1:1 ratio.

-

Olfactometry Port: The transfer line to the sniffing port should be heated to prevent condensation (e.g., 250 °C). Humidified air is typically added to the effluent to prevent nasal dehydration of the panelists.

-

-

Data Acquisition:

-

Inject the prepared sample into the GC.

-

A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any perceived odor.

-

Simultaneously, the FID records the chemical profile of the sample.

-

-

Data Analysis: The olfactory data is correlated with the chromatographic data to identify the retention time of the odor-active compound. The odor description from the panelist is then assigned to the corresponding peak in the chromatogram.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation for Odor Profile

This protocol outlines a method for a trained sensory panel to develop a detailed odor profile of this compound.

Objective: To qualitatively and quantitatively describe the odor profile of this compound.

Materials and Equipment:

-

This compound sample

-

Odorless solvent (e.g., mineral oil or propylene (B89431) glycol)

-

Glass vials with PTFE-lined caps

-

Odor-free smelling strips

-

Sensory evaluation booths with controlled lighting and ventilation

-

Data collection software or forms

-

A panel of 8-12 trained sensory assessors

Procedure:

-

Panelist Training: Panelists should be trained in the recognition and intensity rating of a wide range of standard odorants, particularly those relevant to minty, woody, and green aromas.

-